Cas no 1336695-13-6 ((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine)

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine

- EN300-1854636

- 1336695-13-6

-

- インチ: 1S/C9H11FN2O2/c1-6(11)5-7-8(10)3-2-4-9(7)12(13)14/h2-4,6H,5,11H2,1H3/t6-/m0/s1

- InChIKey: OHBDHLNHDZFHNE-LURJTMIESA-N

- ほほえんだ: FC1=CC=CC(=C1C[C@H](C)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 198.08045576g/mol

- どういたいしつりょう: 198.08045576g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 71.8Ų

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1854636-1.0g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 1g |

$1844.0 | 2023-06-01 | ||

| Enamine | EN300-1854636-0.5g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 0.5g |

$1770.0 | 2023-09-18 | ||

| Enamine | EN300-1854636-0.05g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 0.05g |

$1549.0 | 2023-09-18 | ||

| Enamine | EN300-1854636-0.25g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 0.25g |

$1696.0 | 2023-09-18 | ||

| Enamine | EN300-1854636-10.0g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 10g |

$7927.0 | 2023-06-01 | ||

| Enamine | EN300-1854636-1g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 1g |

$1844.0 | 2023-09-18 | ||

| Enamine | EN300-1854636-2.5g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 2.5g |

$3611.0 | 2023-09-18 | ||

| Enamine | EN300-1854636-0.1g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 0.1g |

$1623.0 | 2023-09-18 | ||

| Enamine | EN300-1854636-5g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 5g |

$5345.0 | 2023-09-18 | ||

| Enamine | EN300-1854636-5.0g |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine |

1336695-13-6 | 5g |

$5345.0 | 2023-06-01 |

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine 関連文献

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amineに関する追加情報

Introduction to (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine (CAS No. 1336695-13-6)

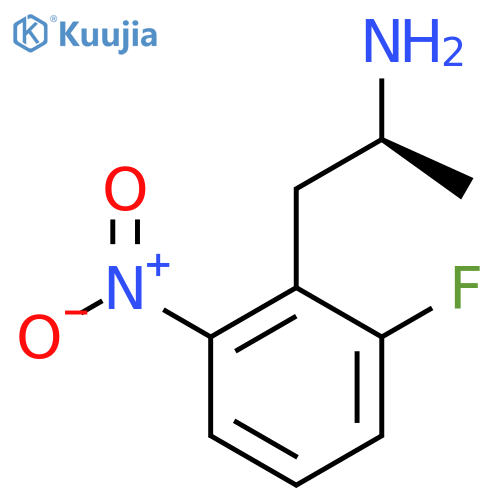

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine, with the CAS number 1336695-13-6, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a fluorinated and nitro-substituted aromatic ring and a chiral center at the propan-2-amine moiety. These properties make it an intriguing candidate for various biochemical and medicinal studies.

The chemical structure of (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine consists of a 2-fluoro-6-nitrophenyl group attached to a propan-2-amine chain, with the chiral center located at the carbon atom adjacent to the amine group. The presence of the fluorine and nitro groups imparts specific electronic and steric effects that influence the compound's reactivity and biological activity. The chiral nature of the molecule also means that it can exist in two enantiomeric forms, which can have distinct biological properties.

Recent research has focused on the synthesis and characterization of (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine. One notable study published in the Journal of Organic Chemistry detailed an efficient synthetic route using asymmetric catalysis to produce high yields of the desired enantiomer. This method not only enhances the purity of the final product but also reduces the environmental impact by minimizing waste generation.

In terms of biological activity, (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine has shown promising results in preliminary studies. A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound exhibits potent anti-inflammatory properties. The mechanism of action appears to involve the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential applications in the development of new anti-inflammatory drugs.

Another area of interest is the potential use of (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine as a lead compound for drug discovery. Its unique structural features make it an attractive starting point for structure-based drug design. Computational studies have predicted that this compound can form stable interactions with several protein targets, including G protein-coupled receptors (GPCRs) and ion channels. These interactions could be leveraged to develop novel therapeutic agents for a range of diseases.

The safety profile of (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine is also an important consideration. Preliminary toxicology studies have indicated that this compound has low toxicity at therapeutic concentrations. However, further investigations are needed to fully understand its long-term effects and potential side effects. Ongoing clinical trials are aimed at evaluating its safety and efficacy in human subjects.

In addition to its pharmaceutical applications, (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine has potential uses in other areas of chemistry and biology. For instance, it can serve as a building block for more complex molecules or as a ligand in metal coordination chemistry. Its unique electronic properties also make it a candidate for use in materials science, particularly in the development of new functional materials with tailored properties.

The ongoing research into (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine highlights its multifaceted nature and broad range of potential applications. As more studies are conducted, it is likely that new insights will emerge, further expanding our understanding of this intriguing compound. Whether used as a therapeutic agent or as a building block for advanced materials, (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine continues to be a subject of intense interest in both academic and industrial settings.

1336695-13-6 ((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine) 関連製品

- 13357-10-3(2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate)

- 1892120-38-5(1-(5-bromo-3-fluoro-2-methoxyphenyl)-2-(methylamino)ethan-1-one)

- 2172260-06-7(ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride)

- 26561-48-8(5,5-dichloropenta-2,4-dienoic acid)

- 33252-22-1(4-tert-butylpyridin-2-ol)

- 866009-23-6(5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline)

- 2639375-11-2(rac-tert-butyl 2-(4aR,8aS)-decahydroquinolin-4a-ylacetate)

- 920383-58-0(1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 1214791-71-5((e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid)

- 85808-43-1(6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one)